Cas no 392320-64-8 (N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide structure](https://ja.kuujia.com/scimg/cas/392320-64-8x500.png)
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-(5-((3r,5r,7r)-adamantan-1-yl)-1,3,4-thiadiazol-2-yl)-N-benzyl-3,4-dimethoxybenzamide
- Benzamide, 3,4-dimethoxy-N-(phenylmethyl)-N-(5-tricyclo[3.3.1.13,7]dec-1-yl-1,3,4-thiadiazol-2-yl)-
- AKOS024577560
- N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide
- N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide
- F0417-2498
- Oprea1_371092
- AB00667782-01
- 392320-64-8
-
- インチ: 1S/C28H31N3O3S/c1-33-23-9-8-22(13-24(23)34-2)25(32)31(17-18-6-4-3-5-7-18)27-30-29-26(35-27)28-14-19-10-20(15-28)12-21(11-19)16-28/h3-9,13,19-21H,10-12,14-17H2,1-2H3
- InChIKey: RCLJVQPZKUKRFA-UHFFFAOYSA-N
- ほほえんだ: C(N(CC1=CC=CC=C1)C1=NN=C(C23CC4CC(CC(C4)C2)C3)S1)(=O)C1=CC=C(OC)C(OC)=C1
計算された属性
- せいみつぶんしりょう: 489.20861303g/mol
- どういたいしつりょう: 489.20861303g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 7
- 複雑さ: 718
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 92.8Ų
じっけんとくせい
- 密度みつど: 1.287±0.06 g/cm3(Predicted)
- ふってん: 654.0±65.0 °C(Predicted)
- 酸性度係数(pKa): 0.72±0.10(Predicted)
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0417-2498-2mg |
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide |
392320-64-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0417-2498-75mg |
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide |
392320-64-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0417-2498-2μmol |
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide |
392320-64-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0417-2498-20μmol |
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide |
392320-64-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0417-2498-20mg |
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide |
392320-64-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0417-2498-3mg |
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide |
392320-64-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0417-2498-30mg |
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide |
392320-64-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0417-2498-10μmol |
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide |
392320-64-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
A2B Chem LLC | BA60060-50mg |
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide |
392320-64-8 | 50mg |
$504.00 | 2024-04-20 | ||
A2B Chem LLC | BA60060-25mg |
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide |
392320-64-8 | 25mg |
$360.00 | 2024-04-20 |
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide 関連文献
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamideに関する追加情報
Comprehensive Overview of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide (CAS No. 392320-64-8)
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide (CAS No. 392320-64-8) is a structurally complex organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique combination of an adamantane moiety, a 1,3,4-thiadiazole ring, and a dimethoxybenzamide group, making it a subject of interest for its potential therapeutic applications. Researchers are particularly intrigued by its molecular architecture, which may contribute to enhanced bioavailability and target specificity.
The adamantane group in this compound is known for its rigid, cage-like structure, which often improves metabolic stability and binding affinity to biological targets. This characteristic is frequently exploited in drug design, especially in antiviral and central nervous system (CNS) therapeutics. The 1,3,4-thiadiazole ring, on the other hand, is a heterocyclic scaffold renowned for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. When combined with the dimethoxybenzamide moiety, which is often associated with neuroprotective and antioxidant effects, the compound exhibits a multifaceted pharmacological profile.
In recent years, the scientific community has shown growing interest in N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide due to its potential role in addressing modern health challenges. For instance, its structural features align with current trends in drug discovery, such as the development of multitarget-directed ligands (MTDLs) for complex diseases like Alzheimer's and Parkinson's. The compound's ability to interact with multiple biological pathways makes it a promising candidate for further investigation.
From a synthetic chemistry perspective, the preparation of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide involves sophisticated organic transformations. Key steps typically include the condensation of adamantane-1-carboxylic acid derivatives with thiosemicarbazide to form the 1,3,4-thiadiazole core, followed by N-benzylation and subsequent amidation with 3,4-dimethoxybenzoic acid. These reactions require precise control of conditions to ensure high yield and purity, highlighting the compound's complexity and the expertise needed for its synthesis.
The compound's physicochemical properties, such as solubility, logP, and stability, are critical for its potential application in drug development. Preliminary studies suggest that the adamantane and dimethoxybenzamide groups contribute to favorable lipophilicity, which may enhance blood-brain barrier penetration—a desirable trait for CNS-targeting drugs. Additionally, the thiadiazole ring's electron-rich nature could facilitate interactions with biological targets through hydrogen bonding and π-stacking.
Given the increasing demand for novel therapeutic agents, N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide represents a compelling area of research. Its unique structure and potential bioactivities align with contemporary interests in precision medicine and personalized therapies. Future studies may explore its efficacy in preclinical models, pharmacokinetics, and safety profiles to determine its viability as a drug candidate.
In summary, N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide (CAS No. 392320-64-8) stands out as a promising compound in medicinal chemistry. Its intricate design, combining adamantane, thiadiazole, and dimethoxybenzamide motifs, offers a rich platform for discovering new bioactive molecules. As research progresses, this compound may pave the way for innovative treatments addressing unmet medical needs.
392320-64-8 (N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,4-dimethoxybenzamide) 関連製品
- 956199-35-2(3-3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-ylpropanenitrile)
- 2649023-66-3(7-(1-isocyanatocyclopropyl)-1H-indole)
- 1055980-02-3(2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid)
- 1213197-88-6((1R)-1-(3-BROMO-5-FLUOROPHENYL)BUTAN-1-AMINE)
- 286443-22-9(trans-3-ethynyl-3-hydroxy-1-methylcyclobutanecarboxylic acid)
- 110637-57-5((2S)-6-amino-2-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid)
- 1999362-75-2(tert-butyl 2-(1-cyclopropylpiperidin-4-ylidene)acetate)
- 1152531-77-5(3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid)
- 2229453-31-8(1,1-difluoro-4-(2-nitroethyl)cyclohexane)
- 2171811-39-3({1-1-(oxan-4-yl)ethyl-1H-1,2,4-triazol-5-yl}methanamine)




